molecular formula C22H20ClN5O2 B2422155 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide CAS No. 1021066-56-7

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2422155
CAS No.: 1021066-56-7
M. Wt: 421.89
InChI Key: NIQYWBBDTQFHGP-UHFFFAOYSA-N
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Description

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2 and its molecular weight is 421.89. The purity is usually 95%.
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Biological Activity

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological profile, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its pharmacological potential by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Enzyme Inhibition : The triazole moiety is known to inhibit various enzymes, which can lead to therapeutic effects in conditions like cancer and infections.
  • Receptor Modulation : This compound may interact with specific receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting potential antimicrobial properties.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cell lines.

  • Case Study : A related triazole compound was evaluated against A549 lung cancer cells and displayed an IC50 value of 49.85 µM, indicating substantial growth inhibition .

Antimicrobial Activity

The compound's structure suggests potential antibacterial and antifungal activities. Triazoles are often effective against various Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Pathogen
Triazole Derivative A0.125Staphylococcus aureus
Triazole Derivative B8Escherichia coli

This table illustrates the minimum inhibitory concentrations (MICs) of related triazole compounds against common pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the triazole and pyridazine rings can significantly affect potency and selectivity.

Key Findings:

  • The introduction of electron-withdrawing groups (like chlorine) enhances activity against certain targets.
  • Modifications in the alkyl chain length or branching can influence solubility and bioavailability.

Properties

IUPAC Name

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-15-5-4-6-16(13-15)14-20(29)24-11-12-30-21-10-9-19-25-26-22(28(19)27-21)17-7-2-3-8-18(17)23/h2-10,13H,11-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQYWBBDTQFHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.